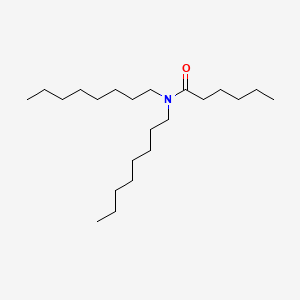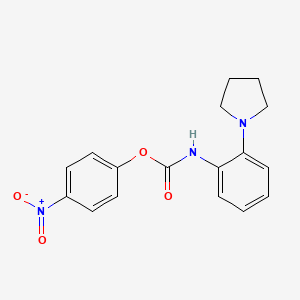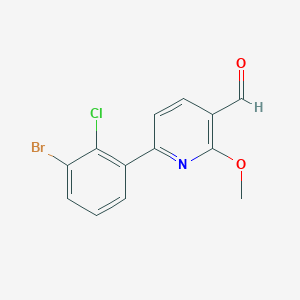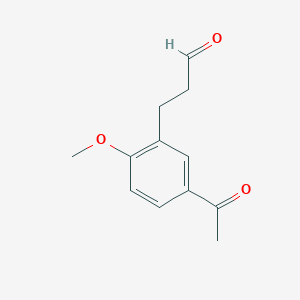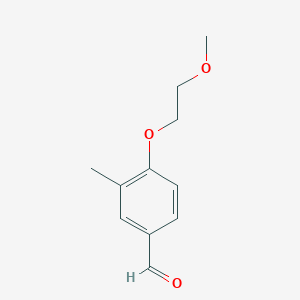
4-(2-Methoxyethoxy)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)-3-methylbenzaldehyde: is an organic compound with the molecular formula C11H14O3 It is a benzaldehyde derivative, characterized by the presence of a methoxyethoxy group and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methoxyethoxy group under basic conditions.
Major Products Formed
Oxidation: 4-(2-Methoxyethoxy)-3-methylbenzoic acid.
Reduction: 4-(2-Methoxyethoxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methoxyethoxy)-3-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: A silane-based compound with similar methoxyethoxy groups.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with methoxyethoxy groups.
Uniqueness
The presence of both an aldehyde and a methoxyethoxy group allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
820237-07-8 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
ZVPXZQWSOSNDLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


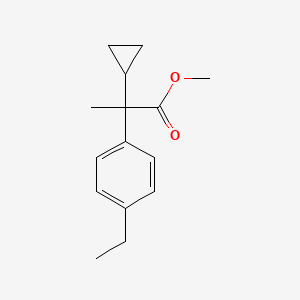
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

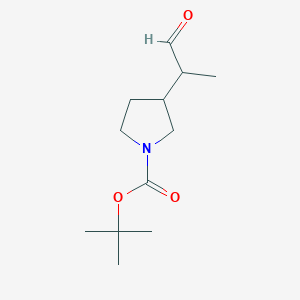
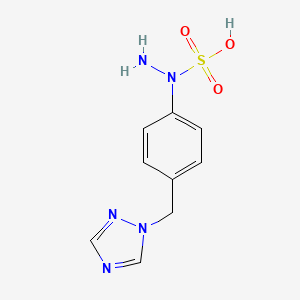
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
